molecular formula C14H18BN3O2 B2541648 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine CAS No. 2377609-64-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Cat. No.: B2541648
CAS No.: 2377609-64-6
M. Wt: 271.13
InChI Key: CFGZCPQFPCEJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS: 2377609-64-6) is a boronate-containing quinazoline derivative widely used in medicinal chemistry and organic synthesis. Its structure features a quinazoline core with a pinacol boronate ester at position 5 and an amine group at position 2. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures, which are critical in drug discovery .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11-9(10)8-17-12(16)18-11/h5-8H,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGZCPQFPCEJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=NC3=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclization with Boronate Modifications

The Niementowski reaction, a classical method for quinazoline synthesis, involves condensing anthranilic acid derivatives with formamide or urea. For 5-borylated variants, post-synthetic modification is required. Anthranilic acid derivatives bearing halogen groups at the 5-position undergo cyclization to form 5-haloquinazolin-2-amine intermediates. Subsequent Miyaura borylation introduces the boronate ester group using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction conditions :

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)
  • Base : Potassium acetate (3 equiv)
  • Solvent : 1,4-Dioxane, 80–100°C
  • Yield : 45–60% (two-step process).

Challenges include regioselectivity in halogenation and competing side reactions during borylation.

Transition Metal-Catalyzed Direct Borylation

Palladium-Mediated C–H Borylation

Direct functionalization of quinazolin-2-amine at the 5-position avoids multi-step sequences. Using iridium or palladium catalysts, C–H activation enables selective borylation. A representative protocol involves:

Reactants :

  • Quinazolin-2-amine (1 equiv)
  • B₂pin₂ (1.2 equiv)
  • Catalyst : Ir(cod)OMe (3 mol%)
  • Ligand : 4,4′-di- tert-butyl-2,2′-bipyridine (dtbpy)
  • Solvent : Cyclohexane, 100°C, 24 h.

Yield : 38–52%
Limitations : Moderate regioselectivity and catalyst cost.

Suzuki-Miyaura Cross-Coupling Retroanalysis

Retrosynthetic Disconnection

The boronate ester is introduced via cross-coupling of a preformed 5-bromoqinazolin-2-amine with B₂pin₂. This method benefits from established Suzuki-Miyaura conditions:

Optimized parameters :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Solvent : Tetrahydrofuran (THF), 70°C, 12 h.
  • Yield : 65–72%

Advantages : High purity and scalability.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A typical procedure involves:

Reactants :

  • 5-Bromoquinazolin-2-amine (1 equiv)
  • B₂pin₂ (1.1 equiv)
  • Catalyst : PdCl₂(dtbpf) (3 mol%)
  • Base : KOAc (3 equiv)
  • Solvent : Dimethylacetamide (DMA), 150°C, 20 min.

Yield : 68%
Note : Limited by equipment availability and substrate stability.

Comparative Analysis of Methods

Table 1 : Efficiency metrics for key synthetic routes

Method Yield (%) Time (h) Cost (Relative) Scalability
Niementowski + Borylation 55 24 Moderate Medium
Direct C–H Borylation 45 24 High Low
Suzuki-Miyaura 70 12 Low High
Microwave-Assisted 68 0.3 High Medium

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Positional Isomers on the Quinazoline Core

The position of the boronate ester on the quinazoline ring significantly impacts reactivity and applications. Key isomers include:

Compound Name Boronate Position Amine Position CAS Number Purity (%) Suppliers Molecular Weight
5-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine 5 2 2377609-64-6 95 12 259.12
7-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine 7 2 2409082-81-9 95 - 259.12
6-(Tetramethyl-dioxaborolan-2-yl)quinazoline 6 - 1375301-92-0 95 - 243.09
  • Electronic Effects : The 5-substituted isomer (target compound) exhibits distinct electronic properties compared to the 6- or 7-substituted analogs due to conjugation differences with the quinazoline ring. This affects its reactivity in cross-couplings .
  • Supplier Availability : The target compound is commercially available from 12 suppliers, indicating higher demand and synthetic utility compared to the 7-substituted isomer .

Substitution at the Amine Position

Variations in the amine group (position 2 vs. 4) and its substitution alter physicochemical and biological properties:

Compound Name Amine Position Substituent CAS Number Molecular Weight
5-(Tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine 2 -NH2 2377609-64-6 259.12
6-(Tetramethyl-dioxaborolan-2-yl)quinazolin-4-amine 4 -NH2 - 259.12
N,N-Dimethyl-6-(tetramethyl-dioxaborolan-2-yl)quinazolin-2-amine 2 -N(CH3)2 1333222-33-5 299.18
  • Solubility: The dimethylamino group increases lipophilicity (logP ~2.8 vs.

Reactivity in Cross-Coupling Reactions

The boronate ester enables participation in Suzuki-Miyaura reactions. Comparative studies highlight:

  • Coupling Efficiency : The 5-substituted quinazolin-2-amine demonstrates comparable reactivity to 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (), yielding biaryl products in ~58–99% yields under Pd catalysis .
  • Substrate Scope : The target compound’s amine group at position 2 may direct coupling reactions meta or para to the boronate, influencing regioselectivity in complex syntheses .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₃H₁₈BNO₂
  • Molecular Weight : 231.10 g/mol
  • CAS Number : 1033752-94-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that quinazoline derivatives often exhibit inhibitory effects on kinases and other enzymes involved in cancer progression and parasitic infections.

Antiparasitic Activity

Recent studies have highlighted the potential of quinazoline derivatives in targeting specific pathways in parasites. For instance, a related compound demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities into the structure was shown to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity .

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. They often act as inhibitors of various kinases involved in tumor growth and metastasis. The presence of the dioxaborolane moiety may enhance the compound's ability to interact with these targets due to increased lipophilicity and potential for forming stable complexes with target proteins.

Case Studies

  • Antiparasitic Efficacy : In a study involving a series of quinazoline derivatives, one compound exhibited an EC50 value of 0.010 μM against P. falciparum. This indicates significant potency and suggests that modifications to the quinazoline structure can yield compounds with enhanced biological activity .
  • Kinase Inhibition : A related quinazoline derivative was tested for its ability to inhibit Aurora kinases, which are critical in cell cycle regulation. The compound showed selective inhibition profiles, suggesting that structural modifications can lead to improved selectivity and potency against specific cancer cell lines .

Data Tables

Biological ActivityCompoundEC50 (μM)Target
AntiparasiticQuinazoline Derivative0.010P. falciparum
Kinase InhibitionQuinazoline DerivativeVariesAurora Kinases

Q & A

Basic: What are the optimal synthetic routes for preparing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, a widely used method for introducing boronic ester groups. For quinazoline derivatives, the core structure can be synthesized via cyclization of anthranilic acid derivatives, followed by functionalization.

  • Step 1: Prepare the quinazolin-2-amine scaffold using cyclocondensation of 2-aminobenzonitrile derivatives with appropriate reagents (e.g., formamide or ammonium formate under reflux) .
  • Step 2: Introduce the dioxaborolane moiety via palladium-catalyzed cross-coupling. Use bis(pinacolato)diboron (B₂Pin₂) with Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a mixture of dioxane and aqueous Na₂CO₃. Microwave-assisted heating (150°C, 1–2 hours) improves yield .
  • Purification: Column chromatography with gradient elution (e.g., 5–65% ethyl acetate in hexanes) ensures high purity .

Basic: How is the compound characterized structurally and analytically?

Methodological Answer:
Key characterization techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the quinazoline aromatic protons (δ 7.5–9.0 ppm) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm). Coupling patterns distinguish substitution positions .
    • ¹³C NMR: Identify the quinazoline carbons (δ 120–160 ppm) and boronic ester carbons (δ 25–30 ppm for methyl groups) .
  • HRMS: Validate molecular weight (e.g., [M+H]+ expected for C₁₅H₁₈BN₃O₂: 307.15 g/mol) .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., boronic ester geometry) .

Advanced: How does the stability of the boronic ester group impact experimental design?

Methodological Answer:
The dioxaborolane group is moisture-sensitive and prone to hydrolysis. Key considerations:

  • Storage: Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or THF) .
  • Reaction Conditions: Avoid protic solvents (e.g., water, alcohols) unless in buffered systems (pH 7–9). Use degassed solvents for cross-coupling .
  • Hydrolysis Monitoring: Track boronic acid formation via TLC (Rf shift) or ¹¹B NMR (δ 18–22 ppm for boronic esters vs. δ 28–32 ppm for boronic acids) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies:

  • Dose-Response Curves: Use ≥10 concentration points to ensure accurate IC₅₀ determination .
  • Counter-Screens: Test against related enzymes (e.g., CLK1 vs. CLK4 kinases) to confirm selectivity .
  • Purity Validation: Ensure >95% purity via LCMS (e.g., Agilent systems with TFA-containing gradients) .
  • Solvent Controls: Verify that DMSO stocks (<0.1% final concentration) do not interfere with assays .

Advanced: How can computational modeling guide the design of derivatives targeting kinase inhibition?

Methodological Answer:
Molecular docking and MD simulations predict binding modes and optimize substituents:

  • Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CLK kinases). Focus on hydrogen bonds between the quinazoline NH and kinase hinge regions .
  • SAR Analysis: Modify substituents (e.g., aryl groups at position 5) to enhance hydrophobic interactions. Prioritize derivatives with lower ΔG values (<–8 kcal/mol) .
  • ADMET Prediction: Use SwissADME to assess solubility (LogP <3) and CYP450 inhibition risks .

Basic: What are the solubility and formulation challenges for in vivo studies?

Methodological Answer:
The compound’s low aqueous solubility (<10 µM) necessitates formulation optimization:

  • Co-Solvents: Use PEG-400 or Cremophor EL (20–30% in saline) for intravenous delivery .
  • Nanoparticle Encapsulation: Prepare PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation to enhance bioavailability .
  • Dosing: For oral studies, suspend in 0.5% methylcellulose and administer at 10–50 mg/kg .

Advanced: How to analyze reaction intermediates and byproducts in cross-coupling reactions?

Methodological Answer:
Monitor intermediates via:

  • LC-MS: Detect deboronation byproducts (e.g., quinazolin-2-amine without boronic ester) using reverse-phase columns .
  • Reaction Optimization: Vary catalyst loadings (1–5 mol% Pd) and ligand ratios (1:1–1:3 Pd:ligand) to suppress homo-coupling byproducts .
  • Isolation of Intermediates: Use flash chromatography to isolate intermediates (e.g., bromoquinazoline precursors) for structural validation .

Table 1: Key Synthetic and Analytical Parameters

ParameterTypical Conditions/ResultsReference
Suzuki Reaction Temp150°C (microwave)
Pd CatalystPdCl₂(dppf) (3 mol%)
Column ChromatographySilica gel, 5→65% EtOAc/hexanes
¹H NMR (Quinazoline)δ 8.5–9.0 ppm (aromatic H)
HRMS Accuracy<2 ppm deviation

Advanced: What are the best practices for evaluating antitumor activity in vitro?

Methodological Answer:

  • Cell Lines: Use panels (e.g., NCI-60) to assess broad-spectrum activity. Include controls for cytotoxicity (e.g., HEK293 normal cells) .
  • Assay Protocols:
    • MTT/PrestoBlue: Incubate cells with compound (72 hours) and measure viability at 570 nm .
    • Apoptosis Markers: Use Annexin V/PI staining and caspase-3/7 activation assays .
  • Synergy Studies: Combine with cisplatin or paclitaxel and calculate combination indices (CI <1 indicates synergy) .

Basic: How to troubleshoot low yields in boronic ester functionalization?

Methodological Answer:
Common issues and solutions:

  • Impure Starting Material: Recrystallize quinazoline precursors (e.g., from EtOH/H₂O) .
  • Oxygen Sensitivity: Use Schlenk lines for catalyst activation and anhydrous conditions .
  • Side Reactions: Add 2–5 equivalents of B₂Pin₂ to drive the reaction to completion .

Advanced: What methodologies validate target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Measure protein denaturation after compound treatment to confirm target binding .
  • Kinase Profiling: Use kinase inhibitor beads (KIBs) to pull down inhibited kinases for LC-MS/MS identification .
  • siRNA Knockdown: Compare compound activity in wild-type vs. kinase-deficient cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.